molecular formula C18H18F3NO4 B589887 Etofenamate-d4 CAS No. 1329837-73-1

Etofenamate-d4

Cat. No. B589887
M. Wt: 373.365
InChI Key: XILVEPYQJIOVNB-ZEJCXXMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etofenamate-d4 is the deuterium labeled Etofenamate . Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) used to treat muscle and joint pain . It is a small molecule and falls under the experimental group .


Molecular Structure Analysis

The molecular formula of Etofenamate-d4 is C18H14D4F3NO4 . The average molecular weight is 373.36 .


Chemical Reactions Analysis

Etofenamate-d4 is intended for use as an internal standard for the quantification of Etofenamate by GC- or LC-MS . It inhibits lipoxygenase .


Physical And Chemical Properties Analysis

Etofenamate-d4 has a molecular weight of 373.36 and a molecular formula of C18H14D4F3NO4 .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Etofenamate, an anthranilic acid derivative, is notable for its anti-inflammatory properties. It is used in the treatment of musculoskeletal disorders, soft tissue trauma, and certain inflammatory skin diseases. Its effectiveness in these applications is supported by its ability to reduce inflammation and alleviate pain. For instance, studies have demonstrated its effectiveness in managing acute pain, such as low back pain, in emergency situations. Additionally, etofenamate has been used in topical formulations like gels, enhancing drug delivery to the targeted area while reducing systemic exposure, which is beneficial in treating local inflammation without significant systemic effects (Marto et al., 2015).

Application in Musculoskeletal Disorders

Topical formulations of etofenamate have been widely studied for their efficacy in treating musculoskeletal disorders. These studies highlight the drug’s ability to improve pain symptoms and reduce inflammation in various conditions such as blunt injuries, rheumatic diseases, and osteoarthritis. Its comparative effectiveness against other non-steroidal anti-inflammatory drugs (NSAIDs) and its general tolerance in patients make it a viable option in musculoskeletal therapy (Silva Marinho & Pereira, 2020).

Use in Dermatology

In the field of dermatology, etofenamate has been utilized for its anti-inflammatory effects on skin conditions. Despite its effectiveness, there have been rare reports of allergic contact dermatitis resulting from its use. These instances underscore the importance of careful monitoring and consideration of potential hypersensitivity reactions when prescribing etofenamate for dermatological applications (Villar et al., 2008).

Postoperative Pain Management

Etofenamate's role in postoperative pain management has also been investigated. Studies have explored its effects on the healing of surgical sites, such as colonic anastomoses in animal models. Although its impact on healing was not statistically significant, these studies provide insight into the potential application of etofenamate in the postoperative setting to manage pain while not adversely affecting the healing process (Inan, 2009).

Safety And Hazards

Etofenamate-d4, like other NSAIDs, should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl 2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2/i1D,2D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILVEPYQJIOVNB-ZEJCXXMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etofenamate-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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